4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C24H19BrClN3O5. This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core phenyl structure.
Introduction of functional groups: The ethoxy group, bromine atom, and chlorobenzoate moiety are introduced through various chemical reactions, such as nucleophilic substitution and electrophilic addition.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium ethoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
The uniqueness of 4-BR-2-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
769156-90-3 |
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Molecular Formula |
C24H19BrClN3O5 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-2-33-18-10-8-17(9-11-18)28-22(30)23(31)29-27-14-15-13-16(25)7-12-21(15)34-24(32)19-5-3-4-6-20(19)26/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
XDPWRTXKMQLXGY-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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